

# An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methanesulfonamide** (CH<sub>3</sub>SO<sub>2</sub>NH<sub>2</sub>) is a simple yet versatile organosulfur compound that has garnered significant attention in various scientific disciplines, particularly in organic synthesis and medicinal chemistry. As a primary sulfonamide, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, including numerous pharmaceutical agents.[1] Its unique combination of stability, reactivity, and solubility makes it an invaluable tool for chemists. This technical guide provides a comprehensive overview of the core chemical properties of **methanesulfonamide**, detailed experimental protocols for their determination, and visual representations of its synthesis and catalytic applications.

## **Core Chemical and Physical Properties**

**Methanesulfonamide** is a white to off-white crystalline solid at room temperature.[2] Its physical and chemical properties are summarized in the tables below.

# **Table 1: General and Physical Properties of Methanesulfonamide**



Property	Value	Reference(s)
Molecular Formula	CH₅NO₂S	[1]
Molecular Weight	95.12 g/mol	[1]
CAS Number	3144-09-0	[2]
Appearance	White to off-white crystalline solid/flakes	
Melting Point	88-92 °C	_
Boiling Point	208.2 °C at 760 mmHg	_
Density	1.363 g/cm <sup>3</sup>	_
рКа	10.87	_

## **Table 2: Solubility and Partitioning Properties of**

**Methanesulfonamide** 

Property	Value	Reference(s)
Solubility in Water	Soluble	
Solubility in Organic Solvents	Slightly soluble in DMSO and methanol.	
LogP (Octanol-Water Partition Coefficient)	-1.0953	_

# **Reactivity and Stability**

**Methanesulfonamide** exhibits a balance of stability and reactivity that contributes to its utility in chemical synthesis. The sulfonamide functional group is relatively unreactive, making the compound stable under many conditions. However, the N-H bond is acidic enough to be deprotonated by a suitable base, and the sulfonyl group can act as a leaving group in certain reactions.



It is stable under normal temperatures and pressures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur. It is incompatible with strong oxidizing agents.

The sulfonamide nitrogen can act as a nucleophile, for instance, in reactions with electrophiles like sulfonyl chlorides to form N-substituted sulfonamides. Conversely, upon deprotonation, the resulting anion is a potent nucleophile. The sulfonamide group can also be involved in reactions where it is ultimately removed or transformed. For example, **methanesulfonamide** can be used as a source of the "mesyl" (methanesulfonyl) group.

## **Experimental Protocols**

This section provides detailed methodologies for the determination of key chemical properties of **methanesulfonamide**.

## **Determination of Melting Point**

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

#### Procedure:

- Ensure the methanesulfonamide sample is dry and finely powdered. If necessary, gently
  grind the crystals using a mortar and pestle.
- Pack the capillary tube by tapping the open end into the powdered sample. The solid should form a compact column of 2-3 mm in height at the bottom of the tube.



- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to determine an approximate melting point range.
- Allow the apparatus to cool below the approximate melting point.
- Prepare two more capillary tubes with the sample.
- Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This is the melting point range.
- Repeat the measurement with the third capillary tube to ensure consistency.

## **Determination of Boiling Point**

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

#### Apparatus:

- Thiele tube or micro-boiling point apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro-boiling point method):

• Place a small amount (a few drops) of molten **methanesulfonamide** into a small test tube.



- Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
- Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat.
- As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.
- Record the atmospheric pressure at the time of the measurement.

## **Determination of pKa (Acid Dissociation Constant)**

Principle: The pKa is a measure of the acidity of a compound. For **methanesulfonamide**, the N-H proton is acidic. Potentiometric titration is a common method for pKa determination.

#### Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)



Deionized water

#### Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Accurately weigh a sample of methanesulfonamide and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
- Record the initial pH of the solution.
- Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL) at a time.
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH shows a significant and then diminishing change, well past the equivalence point.
- Plot a titration curve of pH versus the volume of NaOH added.
- The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the **methanesulfonamide** has been neutralized. At this point, pH = pKa. The equivalence point is the steepest point of the curve.

# Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a measure of the lipophilicity of a compound.

#### Apparatus:



- Separatory funnel or screw-cap vials
- Shaker or vortex mixer
- UV-Vis spectrophotometer or HPLC
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure (Shake-flask method):

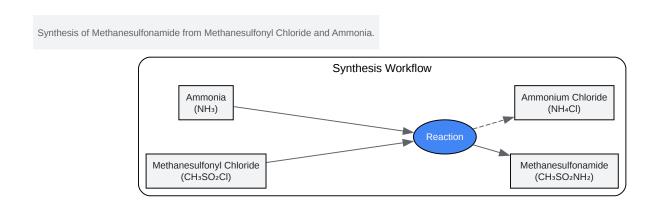
- Prepare a stock solution of methanesulfonamide of known concentration in either water or n-octanol.
- In a separatory funnel or vial, add a known volume of the n-octanol phase and a known volume of the aqueous phase.
- Add a small, known amount of the methanesulfonamide stock solution. The final concentration should be within the linear range of the analytical method.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully separate the two phases.
- Determine the concentration of methanesulfonamide in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).
- Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].
- The LogP is the base-10 logarithm of P: LogP =  $log_{10}(P)$ .

## **Mandatory Visualizations**



## **Synthesis of Methanesulfonamide**

The industrial synthesis of **methanesulfonamide** typically involves the reaction of methanesulfonyl chloride with ammonia.



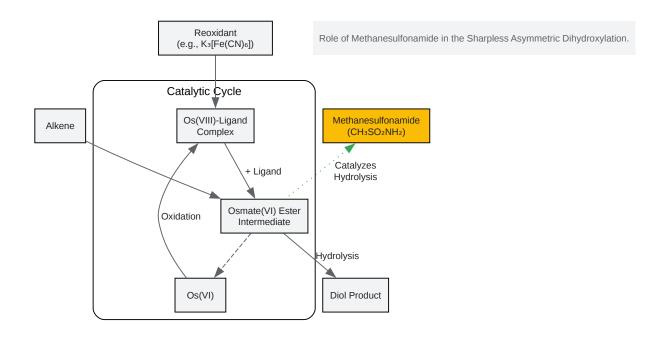
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Caption: Synthesis of Methanesulfonamide from Methanesulfonyl Chloride and Ammonia.

### **Role in Sharpless Asymmetric Dihydroxylation**

**Methanesulfonamide** plays a crucial role as a catalyst in the Sharpless asymmetric dihydroxylation of alkenes, facilitating the hydrolysis of the osmate ester intermediate.





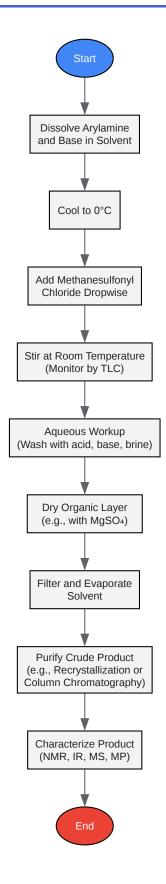
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Caption: Role of **Methanesulfonamide** in the Sharpless Asymmetric Dihydroxylation.

# Experimental Workflow for Synthesis of an N-Aryl Methanesulfonamide

This diagram illustrates a typical laboratory workflow for the synthesis of an N-aryl **methanesulfonamide**, a common reaction involving methanesulfonyl chloride (which can be synthesized from **methanesulfonamide**).





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Caption: Experimental Workflow for N-Aryl Methanesulfonamide Synthesis.



### Conclusion

**Methanesulfonamide** is a fundamentally important molecule with a well-defined set of chemical and physical properties that make it highly valuable in both academic research and industrial applications. Its straightforward synthesis, stability, and predictable reactivity allow for its widespread use as a building block and reagent in organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these core properties is essential for the rational design of synthetic routes and the development of novel molecules with desired biological activities. The experimental protocols provided herein offer standardized methods for the characterization of **methanesulfonamide** and its derivatives, ensuring reliable and reproducible results in the laboratory.

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